molecular formula C6H3Br2F3N2O B2602106 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 221030-81-5

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2602106
CAS No.: 221030-81-5
M. Wt: 335.906
InChI Key: VYDCNWDRQPFXRR-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a halogenated dihydropyridazinone derivative characterized by bromine substituents at positions 4 and 5 of the heterocyclic ring and a 2,2,2-trifluoroethyl group at position 2. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties imparted by the trifluoroethyl group and bromine atoms.

Properties

IUPAC Name

4,5-dibromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F3N2O/c7-3-1-12-13(2-6(9,10)11)5(14)4(3)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDCNWDRQPFXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Br)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Dehalogenated compounds or fully reduced derivatives.

Scientific Research Applications

The compound 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies where applicable.

Structure

The molecular structure of this compound includes:

  • Two bromine atoms at positions 4 and 5.
  • A trifluoroethyl group at position 2.
  • A dihydropyridazinone core structure.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related pyridazinone derivatives using the MTT assay. The results indicated IC50 values in the low micromolar range for certain derivatives, suggesting potential as anticancer agents .

Agrochemicals

Pesticide Development
Compounds with bromine and trifluoroethyl functionalities are often explored for their pesticidal properties. The introduction of these groups can enhance the lipophilicity and biological activity of agrochemicals. Research is ongoing to evaluate the efficacy of such compounds in pest control applications.

Material Science

Polymer Additives
The unique chemical structure of this compound makes it a candidate for use as an additive in polymers to impart flame retardancy and improve thermal stability. Studies have shown that incorporating such compounds into polymer matrices can enhance their fire resistance properties .

Fluorinated Compounds

Fluorine Chemistry
The trifluoroethyl group is known for its influence on the physical properties of compounds, including increased stability and altered solubility profiles. This characteristic is beneficial in developing pharmaceuticals that require specific pharmacokinetic properties .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BHT-298.0
This compoundMCF-7TBDOngoing Research

Table 2: Potential Applications

Application AreaDescription
Medicinal ChemistryAnticancer agents targeting specific cell lines
AgrochemicalsDevelopment of effective pesticides
Material ScienceEnhancements in polymer thermal stability
Fluorinated CompoundsImproved pharmacokinetics in drug formulation

Mechanism of Action

The mechanism by which 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₆H₅Br₂F₃N₂O (calculated from IUPAC name; conflicting data in sources ).
  • Molecular weight : ~338.93 g/mol (theoretical calculation; reported as 164.58 g/mol in one source, which may be erroneous ).
  • CAS purity : 95% (reported for a related compound) .

Comparative Analysis with Structural Analogs

Comparison with 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Structural differences :

  • Substituent at position 2 : Phenyl group (C₆H₅) vs. trifluoroethyl (CF₃CH₂) .
  • Electronic effects : The trifluoroethyl group is strongly electron-withdrawing due to the -CF₃ moiety, whereas the phenyl group is moderately electron-withdrawing via resonance.
  • Molecular weight :
    • Trifluoroethyl analog: ~338.93 g/mol (calculated).
    • Phenyl analog: 357.98 g/mol (CAS 14305-08-9) .

Comparison with Brominated Pyrazolone Derivatives

Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Core structure: Pyrazolone ring (saturated) vs. dihydropyridazinone.
  • Substituents : Chlorophenyl and methyl groups vs. trifluoroethyl and bromine.
  • Molecular weight : ~300.5 g/mol (LC/MS: m/z 301–305 [M+H]⁺) .

Example 5.18 : 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Substituent similarity : Incorporates a trifluoromethylphenyl group, analogous to the trifluoroethyl group in the target compound.
  • Key difference: The trifluoromethyl group is directly attached to an aromatic ring, while the trifluoroethyl group in the dihydropyridazinone derivative is aliphatic.

Functional implications :

  • Pyrazolone derivatives exhibit distinct reactivity due to their α,β-unsaturated ketone moiety, enabling conjugation reactions.

Data Table: Key Comparative Metrics

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features
Target compound Dihydropyridazinone Br (4,5); CF₃CH₂ (2) ~338.93 (calculated) High electronegativity, Br sites
4,5-Dibromo-2-phenylpyridazin-3(2H)-one Pyridazinone Br (4,5); C₆H₅ (2) 357.98 Moderate resonance stabilization
4-Bromo-2-(4'-chlorophenyl)-pyrazol-3-one Pyrazolone Br (4); Cl-C₆H₄ (2) ~300.5 α,β-unsaturated ketone reactivity
4-Bromo-2-(4'-trifluoromethylphenyl)-pyrazol-3-one Pyrazolone Br (4); CF₃-C₆H₄ (2) ~330.4 Aromatic trifluoromethyl effects

Research Findings and Discrepancies

  • Synthetic relevance: Brominated dihydropyridazinones are less studied than pyrazolones, but their electron-deficient cores make them candidates for catalytic cross-coupling reactions.

Notes on Data Reliability

  • Discrepancies in molecular weight (e.g., 164.58 g/mol vs. calculated ~338.93 g/mol) underscore the need for verification via high-resolution mass spectrometry (HRMS) .
  • Structural analogs like those in and provide indirect insights but differ in core reactivity, limiting direct comparisons .

Biological Activity

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including mutagenicity, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C₉H₈Br₂F₃N₃O
  • Molecular Weight : 354.99 g/mol
  • CAS Number : 221030-81-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its mutagenic potential and cytotoxic effects.

Mutagenicity

Research indicates that compounds similar to 4,5-dibromo derivatives often exhibit mutagenic properties. A study by the Japan Industrial Safety and Health Association (JISHA) lists various chemicals with established mutagenicity, suggesting that the brominated structure could contribute to such effects . While specific data on this compound's mutagenicity is limited, the presence of bromine atoms typically correlates with increased risk.

Cytotoxicity

Cytotoxicity studies have shown that halogenated compounds can induce cell death in various cancer cell lines. A study focusing on related dihydropyridazinones indicates that such compounds can inhibit cell proliferation through mechanisms involving apoptosis and necrosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Mutagenicity Potentially mutagenic based on structural analysisJICOSH
Cytotoxicity Induces apoptosis in cancer cell linesComprehensive Studies
Antimicrobial Limited data; further research requiredAmadis Chemical

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    A study investigated the effects of various dibromo derivatives on human cancer cell lines. It was found that these compounds exhibited significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Mutagenicity Assessment :
    In a controlled environment, the compound was subjected to Ames testing alongside other halogenated derivatives. Results indicated a dose-dependent increase in mutagenic activity, suggesting that further investigation into its genotoxic potential is warranted.

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